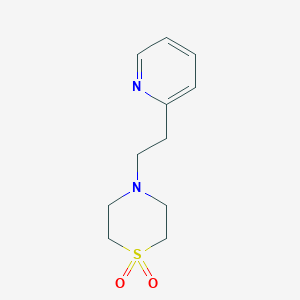
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide, also known as PTE, is a heterocyclic compound that has received significant attention in scientific research. PTE belongs to the thiazinane family of compounds, which have unique structural features that make them attractive for a variety of applications.
Mechanism of Action
The mechanism of action of 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression, including COX-2 and MMP-9. Additionally, this compound has been reported to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to reduce oxidative stress and improve mitochondrial function. Additionally, this compound has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, this compound has been extensively studied, and its properties and potential therapeutic applications are well documented. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, this compound has not been extensively studied in vivo, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide. One area of interest is the development of this compound-based therapies for cancer and viral infections. Additionally, there is a need for further investigation into the mechanism of action of this compound and its effects on various biochemical and physiological pathways. Finally, there is a need for additional studies on the safety and efficacy of this compound in humans.
Synthesis Methods
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide can be synthesized through a variety of methods, including the reaction of pyridine-2-ethylamine with thionyl chloride, followed by the reaction with 2-mercaptoacetic acid. Another method involves the reaction of pyridin-2-ylmethylamine with thionyl chloride, followed by the reaction with thioacetic acid. Both methods have been reported to yield high purity this compound.
Scientific Research Applications
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have anti-viral activity against a range of viruses, including HIV and herpes simplex virus.
properties
IUPAC Name |
4-(2-pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15)9-7-13(8-10-16)6-4-11-3-1-2-5-12-11/h1-3,5H,4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWZGNAQMRUNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

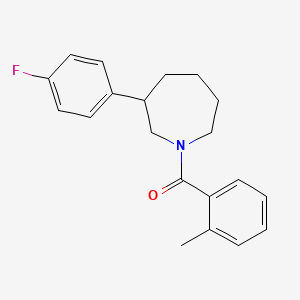
![3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2828647.png)
![methyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2828648.png)
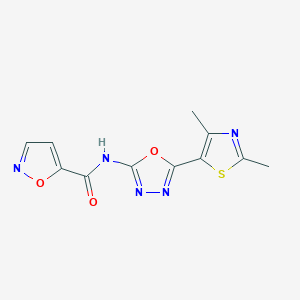
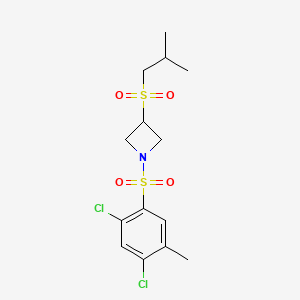
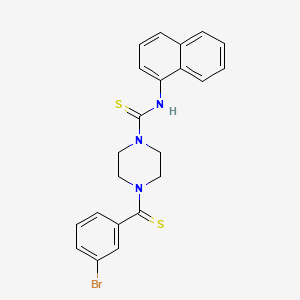
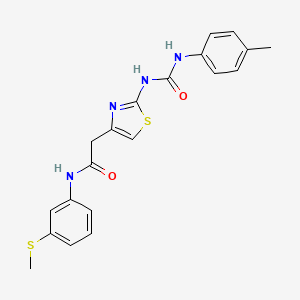
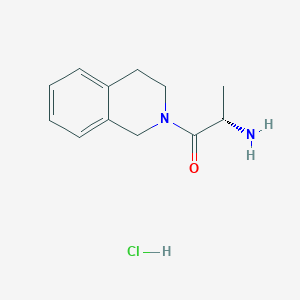
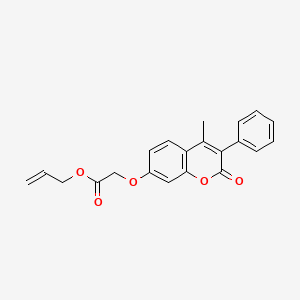

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2828662.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2828666.png)
![5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2828667.png)